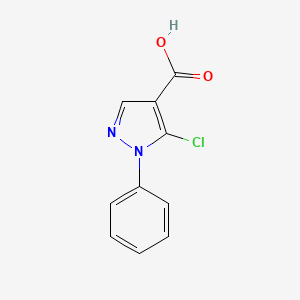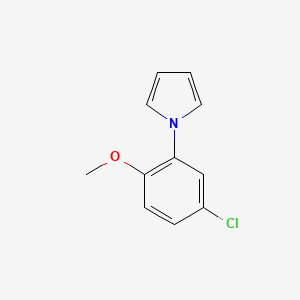
8-Chloro-4-hydroxy-6-methylquinoline
説明
8-Chloro-4-hydroxy-6-methylquinoline is a chemical compound with the CAS number 203626-40-8 . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 8th position, a hydroxy group at the 4th position, and a methyl group at the 6th position . The empirical formula is C10H8ClNO and the molecular weight is 193.63 .科学的研究の応用
Antimicrobial Potentials
8-Chloro-4-hydroxy-6-methylquinoline and its analogues have shown potential in antimicrobial activities. A study highlighted the use of Citrullus colocynthis fruits and 4-methylquinoline analogues against foodborne bacteria, indicating their potential as natural preservatives or pharmaceutical agents (Kim et al., 2014).
Spectroscopic Characterization and Thermal Studies
Research has focused on the synthesis and spectroscopic characterization of 8-hydroxyquinoline derivatives, including their metal complexes, indicating their significance in the field of chemistry and potential pharmaceutical applications (Patel & Patel, 2017).
Anti-Plaque Activity
Studies have synthesized and evaluated the antiplaque activity of various 8-hydroxyquinoline derivatives, including 4- and 5-substituted analogs, demonstrating their potential in dental health applications (Warner et al., 1975).
Corrosion Inhibition
Research into 8-hydroxyquinoline derivatives has shown their effectiveness as corrosion inhibitors for metals like mild steel in acidic environments, highlighting their industrial and engineering applications (Rbaa et al., 2019).
Dye Synthesis and Spectroscopy
The synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes and related spectroscopic studies demonstrate the application of these compounds in the field of dyes and pigments, contributing to materials science (Szala et al., 2017).
Antibacterial Activity of Derivatives
Investigations into the antibacterial activity of 6-hydroxy substituted 4-aminoquinolines, including derivatives of 8-methylquinolines, reveal their potential in developing new antibacterial agents (Meyer et al., 2001).
Adsorption and Docking Studies
Research including adsorption and docking studies with 8-hydroxyquinolines indicates their potential in pharmacological applications, particularly in the context of viral infections like COVID-19 (Ullah et al., 2022).
Biocidal Properties of Functional Terpolymers
Studies on novel terpolymers derived from 8-hydroxyquinoline suggest their application in biomedical coatings and other industrial applications due to their enhanced biocidal properties (Chauhan, 2013).
Spectrophotometric Determination
Research has developed spectrophotometric methods for determining 8-hydroxyquinoline and its derivatives, useful in analytical chemistry and pharmaceutical analysis (Belal, 1984).
Multicomponent Analysis
8-Hydroxyquinolines have been used in the simultaneous determination of metal ions, demonstrating their utility in multicomponent analytical chemistry (Blanco et al., 1989).
Safety and Hazards
8-Chloro-4-hydroxy-6-methylquinoline is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
Quinoline derivatives, such as 8-Chloro-4-hydroxy-6-methylquinoline, have a wide range of biological activities and are considered a privileged structure in drug discovery programs . Therefore, they could act as potential building blocks for various pharmacologically active scaffolds. Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
特性
IUPAC Name |
8-chloro-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7-9(13)2-3-12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNOHMAHSAFTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588878 | |
| Record name | 8-Chloro-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-40-8 | |
| Record name | 8-Chloro-6-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203626-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B3024730.png)

